

Established Clinical Drug Interactions & Management

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Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

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For researchers, understanding **ethacrynic acid**'s known clinical interactions is crucial for designing safe pre-clinical trials and assessing off-target effects.

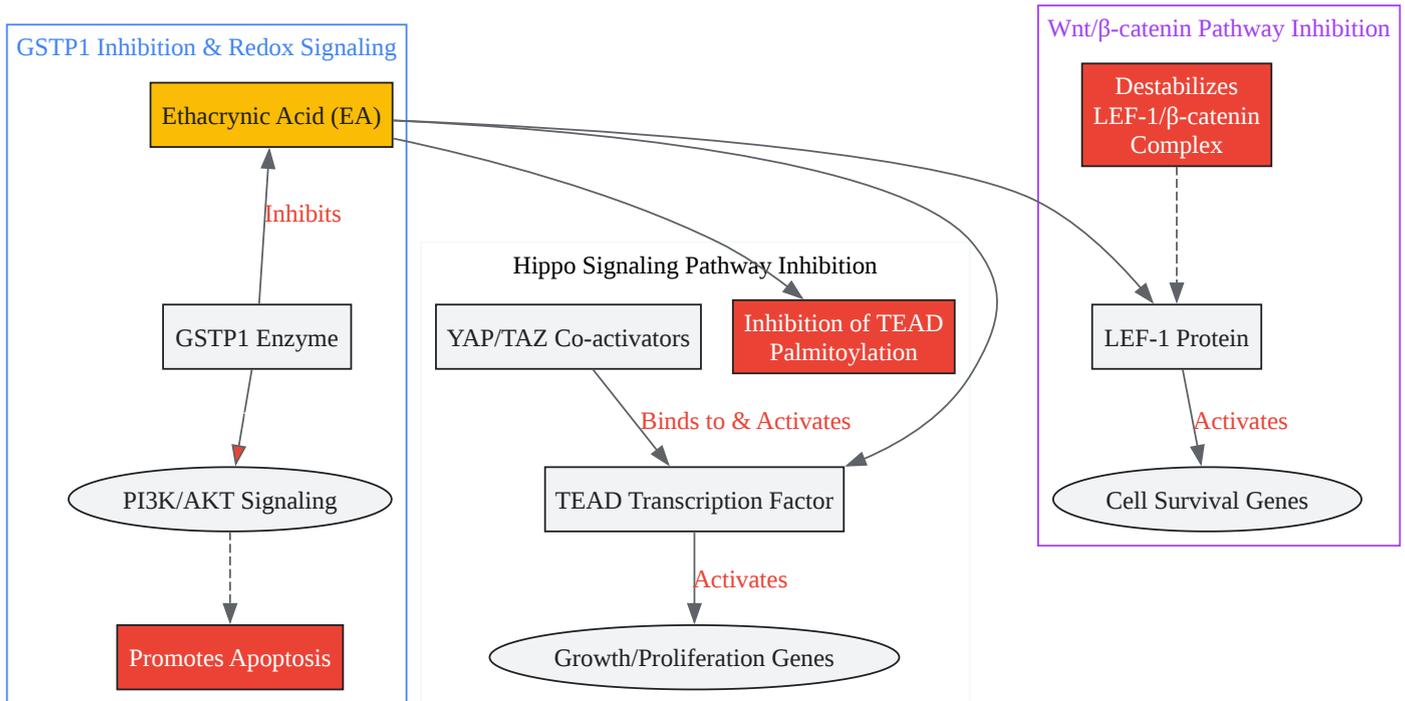
The table below summarizes the major types of clinically significant drug interactions [1] [2] [3]:

Interaction Category	Examples of Interacting Agents	Potential Effect & Risk	Management Recommendation
Ototoxic Drugs	Aminoglycosides (e.g., Gentamicin), Cisplatin [2]	Synergistic ototoxicity; may cause permanent hearing loss [2]	Avoid combination. If unavoidable, implement rigorous auditory monitoring.
Nephrotoxic Drugs	Some Cephalosporins [4]	Increased risk of kidney toxicity [4]	Avoid concurrent use. Monitor renal function closely.
Lithium	Lithium [4]	Reduced renal clearance of lithium, high risk of lithium toxicity [4]	Generally avoid combination. Use with extreme caution and monitor lithium levels.
Anticoagulants	Warfarin [4]	Ethacrynic acid may displace warfarin from	Reduce anticoagulant dosage; monitor

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		plasma proteins, potentiating anticoagulant effect [4]	prothrombin time closely.
Other Diuretics	Furosemide, Bumetanide [1] [5]	Potentiates electrolyte depletion and dehydration [5]	Typically avoid. Use under special circumstances with intense monitoring.
Antihypertensives	ACE Inhibitors (e.g., Enalapril, Lisinopril) [3]	Potentiates hypotensive effects [3] [4]	Monitor blood pressure; dosage adjustment of antihypertensive may be required.
NSAIDs	Ibuprofen, Naproxen [4]	May reduce the diuretic and antihypertensive effects of ethacrynic acid [4]	Observe patient to determine if the desired diuretic effect is obtained.
Digitalis Glycosides	Digoxin [4]	Hypokalemia induced by ethacrynic acid can precipitate digitalis toxicity [4]	Frequently monitor and correct potassium levels.
Corticosteroids	Prednisone [4]	Potentiates potassium loss [4]	Monitor potassium levels; supplement as necessary.

Emerging Research Applications & Mechanisms

Ethacrynic acid has shown promise in oncology research through newly discovered mechanisms beyond its diuretic action. The following diagram illustrates these key pathways.



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These mechanisms provide a foundation for specific experimental protocols.

Experimental Protocol: Assessing TEAD Palmitoylation Inhibition

This protocol is based on research that identified **ethacrynic acid** as a novel TEAD inhibitor through virtual screening and experimental validation [6].

1. In Silico Virtual Screening (Preparation)

- **Objective:** Identify potential TEAD binders.
- **Method:**

- Use a structure-based virtual screening platform (e.g., SYBYL-X).
- Use the crystal structure of the TEAD2 palmitoylation pocket (e.g., PDB ID: 5DQ8) as the receptor.
- Screen a library of compounds (e.g., DrugBank) for those that fit the hydrophobic palmitoylation pocket.

2. Cell-Based Luciferase Reporter Assay (Validation)

- **Objective:** Validate the inhibitory effect on TEAD transcriptional activity.
- **Method:**
 - Culture a stable cell line (e.g., HEK293) transfected with a TEAD-responsive luciferase reporter (e.g., Super8XTOPflash).
 - Treat cells with **ethacrynic acid** and its derivatives at varying concentrations (e.g., 10 μ M, 50 μ M).
 - Stimulate the pathway with Wnt3a conditioned medium.
 - After incubation (e.g., 24 hours), lyse cells and measure luciferase activity. Normalize data to a control (e.g., β -galactosidase activity).
 - **Expected Outcome:** A dose-dependent reduction in luciferase activity indicates successful inhibition of TEAD-mediated transcription.

3. Western Blot Analysis (Mechanistic Confirmation)

- **Objective:** Confirm the impact on TEAD palmitoylation and downstream targets.
- **Method:**
 - Treat relevant cancer cell lines (e.g., NCI-H226) with **ethacrynic acid**.
 - Perform Western blot analysis on cell lysates.
 - Probe for:
 - **TEAD Palmitoylation:** Use an acyl-biotin exchange assay.
 - **YAP/TAZ Interaction:** Co-immunoprecipitation of TEAD with YAP/TAZ.
 - **Downstream Targets:** Proteins like CTGF and Cyr61.

FAQs for Research Use

Q1: What is the key advantage of ethacrynic acid over other loop diuretics in a research setting? Its primary non-clinical advantage is its **lack of a sulfonamide group** [2] [7]. This makes it a valuable tool compound for experiments where sulfa-drug chemistry might cause confounding off-target effects or in models with sulfonamide hypersensitivity.

Q2: What are the critical safety and toxicity concerns to manage in in-vivo studies? The most significant risks are **ototoxicity** (hearing loss, especially with IV administration or high doses) and **rapid electrolyte/fluid imbalance** (leading to hypokalemia, hypovolemia, and azotemia) [2] [4]. In animal studies, careful dose calibration and monitoring of weight, fluid intake, and renal function are essential.

Q3: Are the anticancer effects of ethacrynic acid seen at clinically relevant doses? Currently, the anticancer mechanisms (TEAD, GSTP1 inhibition) are primarily observed in *in-vitro* and pre-clinical models, often at concentrations higher than those used for diuresis [6] [8]. Its repurposing potential lies in developing analogs with improved efficacy and safety profiles for oncology.

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